2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCKMQSPUVYEF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CO[C@H](CN1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336120 | |
| Record name | (2S)-5,5-Dimethyl-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733717-87-8, 160415-07-6 | |
| Record name | (2S)-5,5-Dimethyl-2-morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733717-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SCH-50911 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733717878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-5,5-Dimethyl-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160415-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCH-50911 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13OB0KEU61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid involves the preparation of (S)-5,5-dimethyl-2-morpholineacetic acid. The synthetic route typically includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring structure. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Acetic Acid Moiety: The next step involves the introduction of the acetic acid moiety to the morpholine ring. This is typically done through a series of chemical reactions, including esterification and hydrolysis.
Purification: The final step involves the purification of the compound to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₅N₁O₂
- Molecular Weight : 173.21 g/mol
- Structure : The compound features a morpholine ring with two methyl groups and an acetic acid side chain, which enhances its bioactivity and ability to cross the blood-brain barrier effectively.
Pharmacological Research
- GABA B Receptor Antagonism : SCH-50911 acts as a selective antagonist for GABA B receptors. By inhibiting GABA's binding to these receptors, it increases neuronal excitability, making it a valuable tool for studying neurological disorders such as epilepsy and anxiety disorders .
- Potential Therapeutic Uses : Due to its mechanism of action, SCH-50911 is being investigated for potential applications in treating conditions like epilepsy, addiction, and other central nervous system disorders .
- Impact on Neurotransmitter Systems : The compound modulates neurotransmitter systems by enhancing glutamate release and influencing dopamine pathways, which are crucial in reward and anxiety-related behaviors .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, indicating potential for development into new antimicrobial agents.
Organic Synthesis
- Intermediate in Pharmaceutical Synthesis : It serves as an important intermediate in the synthesis of various pharmaceutical agents due to its unique structural properties that allow for further derivatization through nucleophilic substitutions and acylation processes .
Case Study 1: GABA B Receptor Research
A study highlighted the role of SCH-50911 in elucidating the mechanisms underlying GABA B receptor functions. Researchers utilized this compound to demonstrate how GABA B antagonism could lead to increased neuronal firing rates in animal models, providing insights into potential treatments for epilepsy.
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of compounds related to SCH-50911. The study found that certain derivatives exhibited significant activity against specific bacterial strains, suggesting pathways for developing new antibiotics based on this structural framework.
Mechanism of Action
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid exerts its effects by selectively binding to and inhibiting the GABA-B receptor. The compound competes with gamma-aminobutyric acid for binding to the receptor, thereby blocking its inhibitory effects. This leads to an increase in neurotransmitter release and synaptic activity . The molecular targets of this compound include the GABA-B receptor subunits, which are involved in the regulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Key Structural Features :
- Morpholine core : A saturated six-membered ring containing one oxygen and one nitrogen atom.
- 5,5-Dimethyl substitution : Enhances steric hindrance and influences receptor binding.
The methyl ester derivative, methyl 2-(5,5-dimethylmorpholin-2-yl)acetate (CAS 889955-22-0), serves as a synthetic precursor, with applications in medicinal chemistry and drug development .
Comparison with Structurally Similar Compounds
SCH50911 (2-[(2S)-5,5-Dimethylmorpholin-2-yl]acetic Acid)
- Application : Selective GABAB receptor antagonist used in neuropharmacological studies.
- Differentiation : The S-configuration at the 2-position is essential for receptor specificity, distinguishing it from racemic or R-configured analogues.
2-Hydroxy-2,2-Diphenylacetic Acid (Benzilic Acid)
- Structure : Contains a diphenyl-substituted hydroxyacetic acid group (CAS 76-93-7) .
- Application : Used in organic synthesis and as a precursor for anticholinergic drugs.
- Comparison : Lacks the morpholine ring, resulting in different physicochemical properties (e.g., higher lipophilicity due to aromatic rings).
(E)-2-(2-(5-(Arylideneamino)-1,3,4-Thiadiazol-2-yl)Disulfanyl) Acetic Acids
{2-[2-(Fmoc-Amino)Ethoxy]Ethoxy}Acetic Acid
- Structure : PEG-like linker with Fmoc-protected amine and ethoxyethoxy chain (CAS 166108-71-0) .
- Application : Used in peptide synthesis and bioconjugation.
- Comparison : Highlights the versatility of acetic acid derivatives in drug delivery, contrasting with the receptor-targeted design of SCH50911.
Data Tables: Structural and Functional Comparisons
Biological Activity
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid, commonly referred to as SCH 50911, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective antagonist of the GABA B receptor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₈H₁₅NO₃, and it features a morpholine ring with two methyl substitutions and a carboxylic acid functional group. The presence of the morpholine ring enhances its solubility and reactivity, making it a valuable building block for drug development.
Target Receptor
SCH 50911 acts primarily as a GABA B receptor antagonist . By competitively inhibiting GABA binding to its receptor, it reduces the inhibitory effects of GABA, leading to increased neuronal activity. This mechanism is crucial in various neurological contexts, including anxiety and depression management.
Biochemical Pathways
The antagonism of GABA B receptors by SCH 50911 influences several biochemical pathways:
- Increased Neuronal Excitability : The reduction in GABA's inhibitory effects promotes neuronal firing.
- Potential Anti-inflammatory Effects : Some studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.
Enzyme Inhibition
Research indicates that SCH 50911 selectively inhibits enzymes related to inflammation and cancer pathways. Notably, it targets microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in pain and inflammatory processes. This selective inhibition suggests potential applications in treating inflammatory diseases and certain cancers.
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that SCH 50911 can induce apoptosis in various cancer cell lines. This property highlights its potential utility as an anticancer agent.
- Neurological Disorders : Studies involving animal models have shown that SCH 50911 can modulate anxiety-like behaviors, indicating its potential for treating anxiety disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to SCH 50911:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(6,6-Dimethylmorpholin-2-yl)acetic acid | Morpholine derivative | Slightly different methyl substitution; potential variations in activity. |
| 2-(thiophen-2-yl)acetic acid | Heterocyclic derivative | Exhibits different biological activities; used as an mPGES-1 inhibitor. |
| 2,5-Dimethylphenylacetic acid | Aromatic derivative | Different aromatic structure; potential use in pain relief applications. |
The specificity of SCH 50911's morpholine substitution pattern contributes to its selective inhibition of enzymatic pathways related to inflammation and cancer therapy, enhancing its therapeutic potential compared to similar compounds.
Q & A
Q. Q1. What are the established synthetic routes for 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves chiral resolution of morpholine intermediates followed by acetic acid coupling. For example, analogous compounds (e.g., SCH50911) are synthesized via refluxing with sodium acetate in acetic acid to promote condensation . Optimization strategies include:
- Catalyst screening : Use of chiral catalysts to enhance stereoselectivity.
- Temperature control : Maintaining reflux conditions (e.g., 100–120°C) to minimize side reactions.
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate enantiomerically pure products .
Q. Q2. How is the stereochemical configuration of the (2S)-morpholine moiety confirmed in this compound?
Methodological Answer: Chiral purity is validated using:
- NMR spectroscopy : Comparison of coupling constants (e.g., vicinal protons in the morpholine ring) with known stereoisomers .
- Chiral HPLC : Separation using columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
- X-ray crystallography : Definitive confirmation via single-crystal analysis, though this requires high-purity samples .
Q. Q3. What is the pharmacological relevance of this compound in neuropharmacology studies?
Methodological Answer: The compound acts as a GABAB receptor antagonist (e.g., SCH50911), making it critical for studying synaptic plasticity. Experimental applications include:
- Electrophysiology : Paired-pulse ratio (PPR) assays in brain slices (e.g., lateral amygdala) to assess presynaptic GABAergic modulation .
- Dose-response profiling : IC50 determination using antagonists like CGP55845 to validate target specificity .
Advanced Research Questions
Q. Q4. How can researchers address contradictory data on GABAB receptor contributions in chronic ethanol exposure models?
Methodological Answer: Contradictions arise from presynaptic vs. postsynaptic receptor effects. Resolve via:
- Synapse-specific protocols : Isolate paracapsular (LPC) synapses using microstimulation to exclude confounding local circuits .
- Pharmacological controls : Co-application of SCH50911 and CGP55845 to dissect receptor subtypes .
- Statistical rigor : Use paired t-tests (n ≥ 7 cells/group) to ensure reproducibility in PPR measurements .
Q. Q5. What strategies are recommended for synthesizing derivatives of this compound to study structure-activity relationships (SAR)?
Methodological Answer: Derivatization focuses on the morpholine and acetic acid moieties:
- Morpholine modification : Introduce substituents (e.g., fluorine) via nucleophilic substitution while preserving the (2S) configuration .
- Acetic acid functionalization : Esterification or amidation to enhance blood-brain barrier permeability .
- Chiral retention : Use protective groups (e.g., Boc) during synthetic steps to prevent racemization .
Q. Q6. How can researchers resolve challenges in quantifying trace impurities during analytical profiling?
Methodological Answer: Impurity analysis requires:
- LC-MS/MS : Detect low-abundance contaminants (e.g., mandelic acid derivatives) with MRM transitions .
- Pharmacopeial standards : Cross-reference with EP/ICH guidelines for threshold limits (e.g., ≤0.15% for related substances) .
- Ion-pair chromatography : Use heptafluorobutyric acid (HFBA) to improve peak resolution of polar impurities .
Q. Q7. What experimental designs are optimal for assessing metabolic stability in preclinical models?
Methodological Answer:
- In vitro assays : Liver microsomes (human/rat) with NADPH cofactors to measure intrinsic clearance .
- Stability markers : Monitor morpholine ring oxidation via LC-HRMS to identify major metabolites .
- Species comparison : Parallel studies in rodent and human hepatocytes to predict interspecies variability .
Data Interpretation and Validation
Q. Q8. How should researchers validate target engagement in vivo for this compound?
Methodological Answer:
- Microdialysis : Measure extracellular GABA levels in target brain regions (e.g., amygdala) post-administration .
- Behavioral assays : Correlate anxiolytic effects (e.g., elevated plus maze) with receptor occupancy using PET tracers .
- Knockout models : Compare responses in GABAB1 −/− vs. wild-type mice to confirm mechanism .
Q. Q9. What are the critical parameters for ensuring reproducibility in chiral synthesis?
Methodological Answer:
- Enantiomeric excess (ee) : Verify via polarimetry ([α]D values) or chiral SFC .
- Batch consistency : Use qNMR with internal standards (e.g., maleic acid) for purity quantification .
- Reagent quality : Source high-purity (>97%) starting materials to avoid racemization .
Q. Q10. How can computational modeling enhance the design of novel analogs?
Methodological Answer:
- Docking studies : Simulate binding to GABAB receptor homology models (e.g., using AutoDock Vina) .
- MD simulations : Assess conformational stability of the morpholine-acetic acid scaffold .
- ADMET prediction : Use SwissADME to optimize logP and PSA for CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
